molecular formula C10H11N3S B2790423 4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine CAS No. 364334-90-7

4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine

Cat. No.: B2790423
CAS No.: 364334-90-7
M. Wt: 205.28
InChI Key: PJLNDILJQHALHH-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidin-2-amine core substituted at the 4-position with a 2,5-dimethylthiophen-3-yl group. The pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) provides a rigid scaffold, while the thiophene substituent introduces sulfur-based electronic effects and steric bulk due to its methyl groups.

Properties

IUPAC Name

4-(2,5-dimethylthiophen-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-6-5-8(7(2)14-6)9-3-4-12-10(11)13-9/h3-5H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLNDILJQHALHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=NC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine typically involves the reaction of 2,5-dimethylthiophene with a suitable pyrimidine precursor under specific conditions. One common method involves the use of 2,4-dichloropyrimidine, which undergoes a nucleophilic substitution reaction with 2,5-dimethylthiophene in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes controlling parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2.1. Alkylation and Acylation

The amino group (–NH<sub>2</sub>) at position 2 can undergo:

  • Alkylation with alkyl halides or epoxides under basic conditions.

  • Acylation with acyl chlorides or anhydrides to form amides.

Example :
Reaction with acetyl chloride would yield N-acetyl-4-(2,5-dimethylthiophen-3-yl)pyrimidin-2-amine.

2.2. Nucleophilic Substitution

The pyrimidine ring’s chlorine-free structure limits direct nucleophilic substitution but may participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) at positions 4 or 5 if functionalized.

3.1. Electrophilic Substitution

The 2,5-dimethylthiophene moiety is electron-rich due to sulfur’s lone pairs and methyl groups, favoring:

  • Sulfonation (e.g., with SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>).

  • Nitration (e.g., HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at position 3 or 4 of the thiophene ring.

Limitations :
Steric hindrance from methyl groups at positions 2 and 5 may direct substitution to less hindered positions.

Mannich-Type Cyclization

Analogous to thieno[2,3-d]pyrimidine syntheses , the compound may participate in Mannich reactions with aldehydes and amines to form fused heterocycles.

Hypothetical Reaction :

4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine+HCHO+RNH2Fused thienopyrimidine derivative\text{this compound} + \text{HCHO} + \text{RNH}_2 \rightarrow \text{Fused thienopyrimidine derivative}

Conditions : Non-catalytic, room temperature .

Metal-Free Cyclization

The amino group and thiophene substituent could enable intramolecular cyclization under acidic or basic conditions to form polycyclic systems.

Example Pathway :

  • Deprotonation of –NH<sub>2</sub> followed by nucleophilic attack on the thiophene ring.

6.1. Oxidation

The thiophene sulfur atom may oxidize to a sulfoxide or sulfone under strong oxidizing agents (e.g., mCPBA).

6.2. Reduction

Selective reduction of the pyrimidine ring is unlikely without affecting the thiophene moiety.

Biological Activity Considerations

While not directly studied for this compound, structurally similar 2-aminopyrimidines and thiophenes exhibit:

  • Anti-inflammatory activity (e.g., inhibition of cytokine expression) .

  • Antioxidant properties via free radical scavenging .

Data Gaps and Limitations

No experimental data specific to this compound’s reactions were found in the reviewed literature. Current insights are derived from:

  • Mechanistic parallels with pyrimidin-2-amines .

  • Thiophene reactivity patterns .

Suggested Research Directions

Reaction Type Target Product Potential Catalysts/Conditions
Mannich Cyclization Thieno[2,3-d]pyrimidine derivativesHCHO, RNH<sub>2</sub>, room temperature
Electrophilic Aromatic Substitution Sulfonated/nitrated analogsSO<sub>3</sub>, HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>
Cross-Coupling Biaryl pyrimidinesPd catalysts, aryl boronic acids

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Table 1: Antimicrobial Activity of 4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine

MicroorganismMIC (µg/ml)
Staphylococcus aureus0.313
Escherichia coli0.625
Bacillus subtilis0.625
Pseudomonas aeruginosa0.313
Candida albicans0.313

These results suggest that the compound exhibits significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound derivatives possess anticancer properties. Various synthesized derivatives were tested against different cancer cell lines.

Table 2: Anticancer Activity of Derivatives

CompoundIC50 (μmol/l)
Compound A10.25
Compound B9.70
Compound C9.55
Compound D9.39
Doxorubicin32.00

These findings indicate that the derivatives of this compound can be more effective than traditional chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

Research has indicated that compounds derived from this compound exhibit significant anti-inflammatory effects in animal models.

Table 3: Anti-inflammatory Activity Assessment

Compound No.Edema Volume (mL) after Treatment
Compound 10582.2 ± 5.2
Indomethacin46.9 ± 5.8

The results demonstrate that certain derivatives significantly reduce inflammation compared to standard treatments .

Anticonvulsant Activity

The anticonvulsant potential of synthesized compounds has been evaluated using animal models, showing protective effects against induced seizures.

Table 4: Anticonvulsant Activity Results

CompoundED50 (mg/kg)
Compound A56.0
Compound B40.0
Diazepam0.51

These findings suggest that the synthesized compounds may offer new avenues for anticonvulsant therapy .

Anti-Urease Activity

The compound has also been studied for its urease inhibitory properties, which are crucial in treating infections caused by urease-producing bacteria.

Table 5: Anti-Urease Activity Results

CompoundPercentage Inhibition at Various Concentrations (%)
Compound A92.12 at 40 µg/ml
Standard65 at 40 µg/ml

This highlights the potential of these compounds in treating urease-related conditions .

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Comparisons of Pyrimidin-2-amine Derivatives and Analogues

Compound Name Core Structure Substituents Biological Activity/Properties Reference
This compound Pyrimidin-2-amine 4-(2,5-Dimethylthiophen-3-yl) Irritant (Xi hazard class); potential π-π interactions due to thiophene
4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine Pyrimidin-2-amine 4-(2,6-Difluorophenoxy), 6-(trifluoromethyl) Potentiator of HMRGX1 receptor for pain treatment; enhanced lipophilicity from CF₃ and F groups
[4-(Pyridin-3-yl)pyrimidin-2-amine] Pyrimidin-2-amine 4-(Pyridin-3-yl) Metabolite fragment of anticoagulants/cytotoxics; undergoes hydroxylation on pyrimidine ring
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine 4-(Thietan-3-yloxy), 2-(ethyl thioacetate) Synthetic intermediate with thioether and thietane groups; influences solubility/reactivity
4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-amine Thiazol-2-amine 4-(2,5-Dimethylthiophen-3-yl) Structural analog with thiazole core; irritant (Xi class)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (CF₃) and difluorophenoxy groups in the HMRGX1-targeting compound increase lipophilicity (logP) and metabolic stability, favoring blood-brain barrier penetration for pain therapeutics.
  • Sulfur-Containing Substituents :
    • Thiophene (target compound) and thietane introduce steric bulk and polarizability, which may improve binding to sulfur-metabolizing enzymes or redox-sensitive targets.

Biological Activity

The compound 4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine is a member of the pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a 2,5-dimethylthiophene moiety. The chemical formula is C11H12N4SC_{11}H_{12}N_4S, and its molecular weight is approximately 236.31 g/mol. The structure can be represented as follows:

Structure C11H12N4S\text{Structure }\text{C}_{11}\text{H}_{12}\text{N}_4\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene and pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The compound is believed to inhibit specific kinases that play crucial roles in cancer cell proliferation and survival. For instance, compounds derived from this class have shown promising results in inhibiting FLT3 kinase activity, which is vital in certain leukemia types .
  • Case Studies : In vitro studies demonstrated that derivatives of thiophene-pyrimidine exhibited cytotoxic effects against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. Notably, one study reported that certain derivatives induced apoptosis in these cells .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Compounds with similar structures were evaluated for their efficacy against various bacterial strains.

Bacterial Strain Activity Observed
Bacillus subtilisActive
Escherichia coliActive
Pseudomonas aeruginosaActive
Candida albicansActive

These findings suggest that the compound may possess broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Other Biological Activities

In addition to anticancer and antibacterial properties, compounds containing the thiophene-pyrimidine framework have been reported to exhibit:

  • Antifungal Activity : Effective against various fungal strains.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in experimental models.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented in the literature, often focusing on optimizing yield and purity.

  • Synthetic Route Example :
    • Starting materials: 2-amino-pyrimidine and 2,5-dimethylthiophene.
    • Reaction conditions: Typically involves condensation reactions under controlled temperatures.
    • Yield: Reported yields vary but can exceed 70% under optimized conditions .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies suggest favorable interactions with active sites of kinases involved in cancer progression .

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